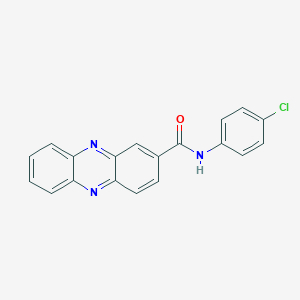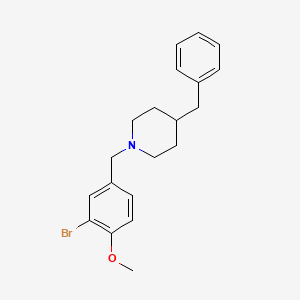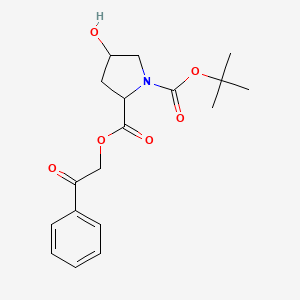
N-(4-chlorophenyl)-2-phenazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-phenazinecarboxamide, also known as CPZ, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using several methods, and its mechanism of action has been extensively researched. In
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used to treat infections caused by bacteria and fungi. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to have anticancer properties and has been used in cancer research. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have anti-inflammatory properties and has been used to treat inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-phenazinecarboxamide is not fully understood, but it has been found to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-phenazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-phenazinecarboxamide also has some limitations. It is toxic at high concentrations, which can limit its use in some experiments. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research. One area of research is the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives that have improved efficacy and reduced toxicity. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used in combination with other drugs to improve their efficacy in treating cancer and other diseases. Finally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used to develop new antimicrobial agents to treat infections caused by drug-resistant bacteria and fungi.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-phenazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been synthesized using several methods, and its mechanism of action has been extensively researched. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have antimicrobial, anticancer, and anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research, including the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives and the use of N-(4-chlorophenyl)-2-phenazinecarboxamide in combination with other drugs.
Synthesemethoden
N-(4-chlorophenyl)-2-phenazinecarboxamide can be synthesized using several methods, including the reaction of 4-chloroaniline with 2-phenazinecarboxylic acid, or the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline. The latter method is more efficient and yields a higher percentage of N-(4-chlorophenyl)-2-phenazinecarboxamide.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRISJRSONTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5280370 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)

![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)


![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)